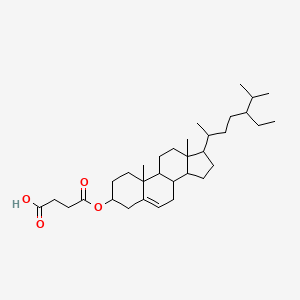
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane is a chemical compound known for its unique structure and properties It consists of a 1,6-diazacyclohexadecane ring with two 4-methylbenzene-1-sulfonyl groups attached at the 1 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane typically involves the reaction of 1,6-diazacyclohexadecane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated products.
Substitution: Compounds with new functional groups replacing the sulfonyl groups.
Applications De Recherche Scientifique
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The diazacyclohexadecane ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacycloundecane
- 1,6-Bis-O-(4-methylbenzene-1-sulfonyl)hexitol
Uniqueness
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane is unique due to its specific ring size and the presence of two sulfonyl groups. This structure provides distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
87338-09-8 |
|---|---|
Formule moléculaire |
C28H42N2O4S2 |
Poids moléculaire |
534.8 g/mol |
Nom IUPAC |
1,6-bis-(4-methylphenyl)sulfonyl-1,6-diazacyclohexadecane |
InChI |
InChI=1S/C28H42N2O4S2/c1-25-13-17-27(18-14-25)35(31,32)29-21-9-7-5-3-4-6-8-10-22-30(24-12-11-23-29)36(33,34)28-19-15-26(2)16-20-28/h13-20H,3-12,21-24H2,1-2H3 |
Clé InChI |
GZKRXKZEHCADEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCCCCCCN(CCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


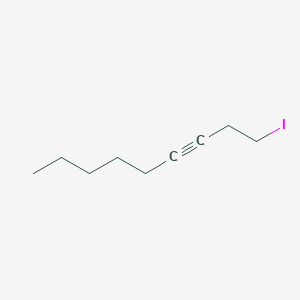

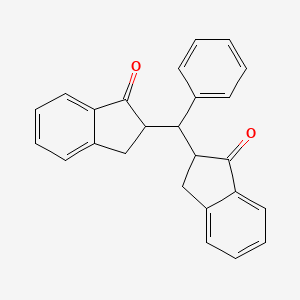
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)

![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
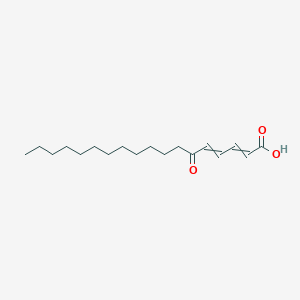
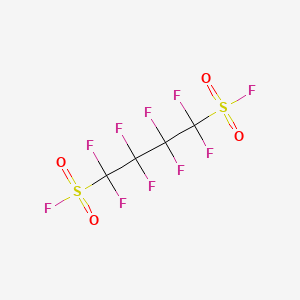
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)
